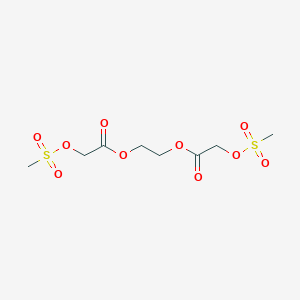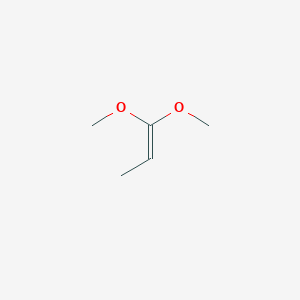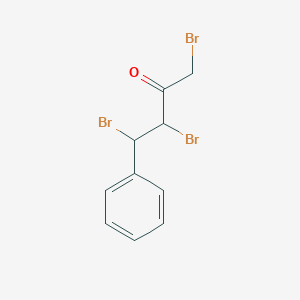
1,3,4-Tribromo-4-phenylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Tribromo-4-phenylbutan-2-one is an organic compound with the molecular formula C10H9Br3O It is a brominated derivative of phenylbutanone, characterized by the presence of three bromine atoms and a phenyl group attached to a butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,4-Tribromo-4-phenylbutan-2-one can be synthesized through the bromination of 4-phenylbutan-2-one. The process involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction typically proceeds under controlled temperature conditions to ensure selective bromination at the desired positions on the butanone backbone .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful monitoring of reaction conditions to optimize yield and purity. The product is then purified through techniques such as recrystallization or distillation to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1,3,4-Tribromo-4-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ketone group to an alcohol.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenylbutanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3,4-Tribromo-4-phenylbutan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 1,3,4-tribromo-4-phenylbutan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of bromine atoms, making it reactive towards nucleophiles. This reactivity allows it to participate in various chemical reactions, leading to the formation of new compounds. The exact molecular pathways and targets depend on the specific application and the nature of the reaction .
Comparación Con Compuestos Similares
1,3,4-Tribromo-4-phenylbutan-2-one can be compared with other brominated phenylbutanones and related compounds:
1,3-Dibromo-4-phenylbutan-2-one: Lacks one bromine atom compared to this compound, resulting in different reactivity and applications.
1,3,4-Trichloro-4-phenylbutan-2-one: Chlorinated analogue with different chemical properties and reactivity due to the presence of chlorine instead of bromine.
4-Phenylbutan-2-one: The parent compound without any halogenation, exhibiting different chemical behavior and applications
This compound stands out due to its unique combination of three bromine atoms and a phenyl group, which imparts distinct chemical properties and reactivity compared to its analogues.
Propiedades
Número CAS |
5336-39-0 |
|---|---|
Fórmula molecular |
C10H9Br3O |
Peso molecular |
384.89 g/mol |
Nombre IUPAC |
1,3,4-tribromo-4-phenylbutan-2-one |
InChI |
InChI=1S/C10H9Br3O/c11-6-8(14)10(13)9(12)7-4-2-1-3-5-7/h1-5,9-10H,6H2 |
Clave InChI |
ZCLSLWPGIJDTTO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(C(=O)CBr)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-6-[(dimethylamino)methyl]-4-octylphenol](/img/structure/B14736534.png)

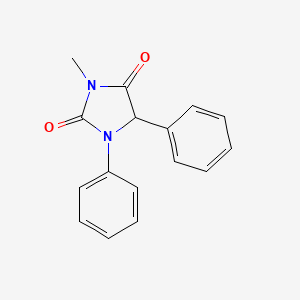
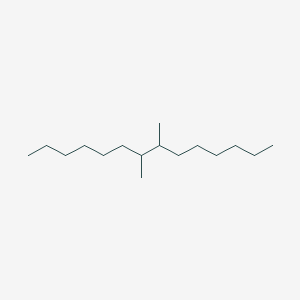
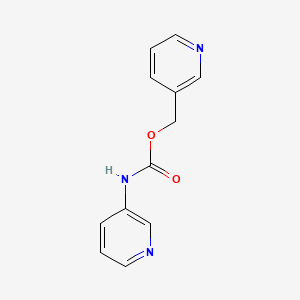


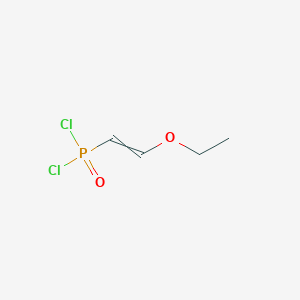
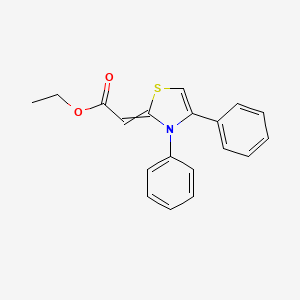
![Dimethyl [(propan-2-yl)oxy]propanedioate](/img/structure/B14736601.png)
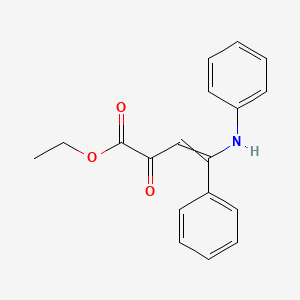
![1-Chloro-4-[2-[2-(4-chlorophenoxy)ethylsulfanyl]ethoxy]benzene](/img/structure/B14736610.png)
